molecular formula C18H11NO6S B2615846 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate CAS No. 670258-84-1

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate

Cat. No.: B2615846
CAS No.: 670258-84-1
M. Wt: 369.35
InChI Key: DKVKMDMLLNXXDV-UHFFFAOYSA-N
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Description

8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate is a complex organic compound characterized by its unique tricyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic intermediate.

    Oxidation and Functionalization: The intermediate undergoes oxidation to introduce the oxygen atom, followed by functionalization to attach the nitrobenzene sulfonate group. This step often requires specific reagents like sulfur trioxide-pyridine complex and nitrobenzene derivatives.

    Final Assembly: The final step involves coupling the functionalized intermediate with the sulfonate group under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The nitrobenzene sulfonate moiety can participate in electrophilic and nucleophilic reactions, while the tricyclic core provides structural rigidity and stability. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl acetate
  • 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl chloride

Uniqueness

Compared to similar compounds, 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate is unique due to the presence of the nitrobenzene sulfonate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

dibenzofuran-2-yl 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6S/c20-19(21)12-4-3-5-14(10-12)26(22,23)25-13-8-9-18-16(11-13)15-6-1-2-7-17(15)24-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVKMDMLLNXXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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